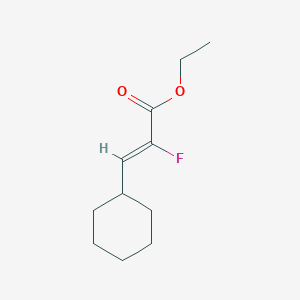![molecular formula C24H31N5 B2830827 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 896819-96-8](/img/structure/B2830827.png)
2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyrimidine ring, a phenyl group, a propyl group, and a piperazine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. The pyrazolo[1,5-a]pyrimidine core could potentially be synthesized using methods similar to those used for other pyrazolo[1,5-a]pyrimidine derivatives . The piperazine ring could be introduced using standard methods for the synthesis of piperazine derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine ring and the phenyl group are likely to be planar due to the presence of conjugated pi bonds. The piperazine ring typically adopts a chair conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolo[1,5-a]pyrimidine ring might undergo reactions typical of other aromatic heterocycles . The piperazine ring could potentially be modified through reactions at its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound basic, while the pyrazolo[1,5-a]pyrimidine ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity and Selectivity
New derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, including those with 5-(N4-substituted-piperazin-1-yl) moieties, have been synthesized to target human adenosine A1 and/or A2A receptor subtypes. These compounds, particularly those substituted at the 5-position with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, exhibit varying affinities for hA1 and hA2A AR subtypes, with some showing good affinity and selectivity for the hA2A AR. A structure-based molecular modeling study was conducted to understand the experimental binding data, utilizing molecular docking studies and Interaction Energy Fingerprints (IEFs) analysis (Squarcialupi et al., 2017).
Potential Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties at position 2 have been synthesized. These compounds, particularly ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-alpha]pyrimidin-7(4H)-one-6-carboxylates, were tested for their antihypertensive activity both in vitro and in vivo. Some compounds demonstrated promising antihypertensive activity, indicating their potential as therapeutic agents in this area (Bayomi et al., 1999).
Antimicrobial Activities
Compounds incorporating 1,2,3-triazole moiety and derived from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines have been synthesized. These compounds, including pyrazolo[1,5-a]pyrimidines, have shown significant antimicrobial activities against various bacterial and fungal species, indicating their potential use as antimicrobial agents (Abdelriheem et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-5-9-21-16-22(28-14-12-27(13-15-28)17-18(2)3)29-24(25-21)23(19(4)26-29)20-10-7-6-8-11-20/h6-8,10-11,16H,2,5,9,12-15,17H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBSKIQFIVDGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
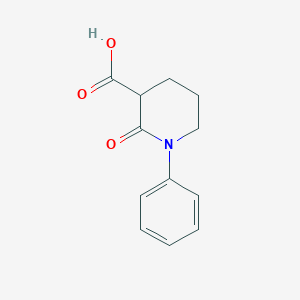
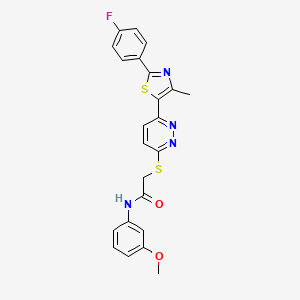
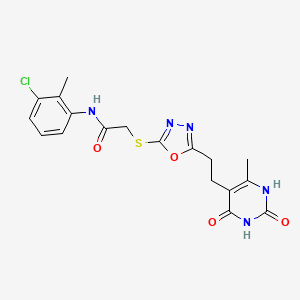
![5-[(2-Chlorobenzyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2830753.png)
![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
![4-Oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)-N-[2-(prop-2-enoylamino)ethyl]butanamide](/img/structure/B2830757.png)
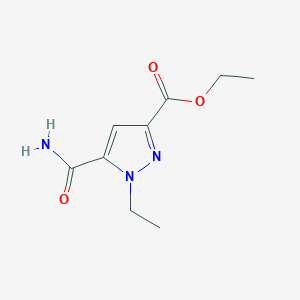
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)
amine](/img/structure/B2830765.png)
